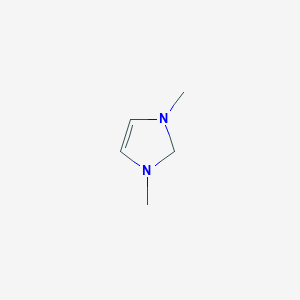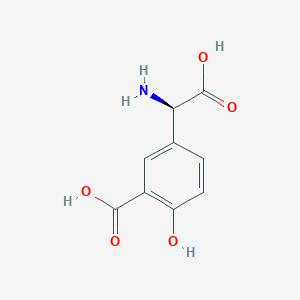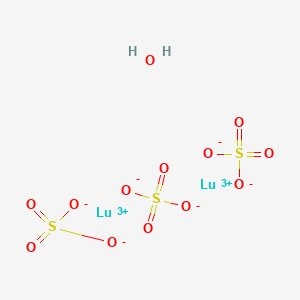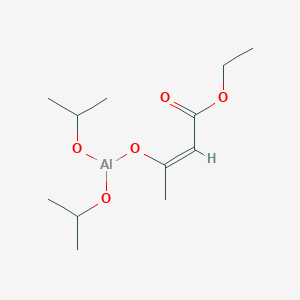
Molybdenum boride (Mo2B)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molybdenum Boride (Mo2B) is a refractory metallic material that has a high melting point and exhibits a range of properties such as hardness, strength, and excellent wear resistance . It appears as refractive tetragonal crystals . It is generally available in most volumes, and high purity, submicron, and nanopowder forms may be considered .
Synthesis Analysis
Molybdenum borides can be synthesized by boriding metal Mo powder with h-BN at 1723 K . Another method involves the use of chemical vapor deposition using a mixture of boron and boron oxide powders as the boron source, and hydrogen gas as both the carrier and reducing gas .Molecular Structure Analysis
The molecular structure of Molybdenum borides has been a subject of study. For instance, the ground state structures of MoB2, Mo2B5, and MoB4 have been clarified . The earlier proposed rhombohedral structure for Mo2B5 and WB4-type structure for MoB4 are ruled out .Chemical Reactions Analysis
Molybdenum borides, including Mo2B, have been found to possess excellent electrocatalytic hydrogen evolution reaction (HER) activity . Ultrathin two-dimensional borides are expected to have both maximized surface active sites and fast electron transport, ensuring higher HER activity .Physical And Chemical Properties Analysis
Molybdenum Boride (Mo2B) has a molecular weight of 202.69 . It has a density of 9.20 g/cm3 . The hardness calculations suggest that these borides are all hard materials .科学的研究の応用
High Electrical and Thermal Conductivities
Mo2B, an MBene member, has high electrical and thermal conductivities . The electrical conductivities for both H- and T-type structures are of the order of
106Ω−1m−110^6 Ω^{-1} m^{-1}106Ω−1m−1
. The thermal conductivities in the H- and T-type Mo2B are much higher than that of the synthesized Mo2C .Lithium Ion Batteries
Mo2B shows satisfactory performances in lithium ion batteries . The theoretical volumetric capacity is as high as 2424 mA h cm−3, and the migration energy barrier is as low as 0.0372 eV . These data imply that Mo2B has widespread applications, such as in conductive films and anode materials .
Anode Materials for Lithium-Ion Batteries
Monolayer Mo borides containing flat and buckled boride layers named P 6/ mmm and R m MoB 2 have been investigated as anode materials of lithium-ion batteries . The highly negative Li adsorption energy achieved can aid in stabilizing the Li’s adsorption on the surface of MoB 2 rather than clustering .
High Specific Capacity
Both the monolayers can hold a maximum of two layers of Li ions on both sides to give a huge specific capacity of 912 mA h g−1, much higher than graphene and MoS 2-based anodes .
Mechanical Flexibility
The computed in-plane stiffness constants demonstrate that the monolayer pristine and lithiated MoB 2 satisfies Born’s criteria, implying its mechanical flexibility .
Thermal Properties
Its strong mechanical and thermal properties at the pristine and the lithiated state indicate that the 2D MoB 2 can withstand massive volume expansion at a high temperature of 500 K during the lithiation/de-lithiation reaction .
SERS Active Materials
This work clarifies the phase control methodology and SERS enhancement mechanism of molybdenum boride ceramics, expanding the selection range of SERS active materials from noble metals and semiconductors to ultra-high temperature ceramic materials .
Metallic Characters
Due to their metallic characters, MoB and MoB3 monolayers are found to provide excellent properties, combining high Li-specific capacities of 670 and 418 mA h g−1 with low Li diffusion barriers of 0.10 and 0.13 eV, respectively .
作用機序
Target of Action
Molybdenum boride (Mo2B) primarily targets the hydrogen evolution reaction (HER) . This reaction is a critical process in various clean and renewable energy technologies, such as water splitting, fuel cells, and metal–air batteries .
Mode of Action
Mo2B interacts with its target, the HER, by serving as an excellent electrocatalyst . Ultrathin two-dimensional (2D) borides like Mo2B are expected to have both maximized surface active sites and fast electron transport, ensuring higher HER activity . The ultrathin Mo2B film is metallic, which facilitates fast electron transport along the active edges of the thin film for enhancing the HER activity .
Biochemical Pathways
The primary biochemical pathway affected by Mo2B is the hydrogen evolution reaction (HER) . This reaction is part of the broader process of water electrolysis, which uses electricity to split water into hydrogen and oxygen . Mo2B serves as an efficient catalyst for this reaction, promoting the production of hydrogen .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to the absorption, distribution, metabolism, and excretion (ADME) of drugs within the body, in the context of Mo2B as a catalyst, we can consider its stability and reactivity. Mo2B exhibits fantastic stability in acidic solution . .
Result of Action
The result of Mo2B’s action as a catalyst in the HER is the efficient production of hydrogen . This is particularly valuable in the context of renewable energy technologies, where hydrogen serves as a clean and sustainable energy source .
Safety and Hazards
将来の方向性
Molybdenum borides have potential applications in various fields due to their excellent properties. They are expected to be used in ultra-high-temperature ceramics, electrodes, wear-resistant materials, ultra-incompressible hard materials, supercapacitors, synthesis of other borides, and hydrogen evolution electro-catalytic materials . The development of non-noble-metal-based bifunctional MBene electrocatalysts is a promising future direction .
特性
InChI |
InChI=1S/B.2Mo |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROVMOADHGTXCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B#[Mo]#[Mo] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BMo2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Molybdenum boride (Mo2B) | |
CAS RN |
12006-99-4 |
Source


|
| Record name | Molybdenum boride (Mo2B) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012006994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum boride (Mo2B) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Q & A
Q1: How does molybdenum boride enhance the properties of steel alloys?
A1: Research indicates that incorporating molybdenum boride into the surface of 13Cr supermartensitic stainless steel via powder-pack boriding significantly enhances its mechanical properties. [] This process, conducted at 950°C for 4 hours, leads to the formation of various boride phases, including iron borides (FeB/Fe₂B), chromium borides (CrB), nickel borides (Ni₂B), and importantly, molybdenum boride (Mo₂B). [] The presence of these boride phases, particularly the dual phases of iron boride (FeB/Fe₂B), contributes to a notable improvement in hardness, wear resistance, and overall mechanical performance compared to the untreated steel. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











